Integrin αIIbβ3 vs. αvβ3 Selectivity Profile: GRGDSPK (TFA) Exhibits 77-Fold Lower αvβ3 Bias Than c(RGDfV)
In a competitive binding assay, GRGDSPK (TFA) inhibits αvβ3 integrin with an IC50 of 1.2 ± 0.27 μM and αIIbβ3 with an IC50 of 5.4 ± 2.0 μM, yielding an αIIbβ3/αvβ3 selectivity ratio of 4.5 [1]. In contrast, the cyclic RGD peptide c(RGDfV) demonstrates an IC50 of 0.0049 ± 0.0001 μM for αvβ3 and 1.7 ± 0.38 μM for αIIbβ3, resulting in a selectivity ratio of 347 [1]. This 77-fold difference in selectivity ratio indicates that GRGDSPK (TFA) is a far more balanced dual inhibitor, whereas c(RGDfV) is highly αvβ3-biased.
| Evidence Dimension | Integrin subtype binding inhibition (IC50) and selectivity ratio |
|---|---|
| Target Compound Data | αvβ3 IC50: 1.2 ± 0.27 μM; αIIbβ3 IC50: 5.4 ± 2.0 μM; Selectivity ratio: 4.5 |
| Comparator Or Baseline | c(RGDfV): αvβ3 IC50: 0.0049 ± 0.0001 μM; αIIbβ3 IC50: 1.7 ± 0.38 μM; Selectivity ratio: 347 |
| Quantified Difference | GRGDSPK shows 77-fold lower αvβ3 selectivity bias (ratio 4.5 vs. 347) |
| Conditions | Solid-phase competitive binding assay measuring displacement of biotinylated ligand |
Why This Matters
This distinct selectivity profile makes GRGDSPK (TFA) the appropriate choice when balanced inhibition of both αIIbβ3 and αvβ3 is required, as opposed to highly αvβ3-selective applications where c(RGDfV) is preferred.
- [1] Mas-Moruno, C., et al. (2011). Table 2: IC50 values for GRGDSPK and c(RGDfV). PMC3267166. View Source
